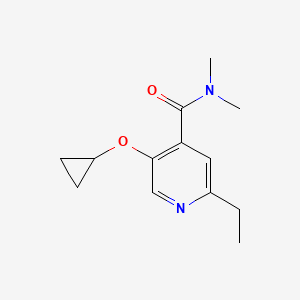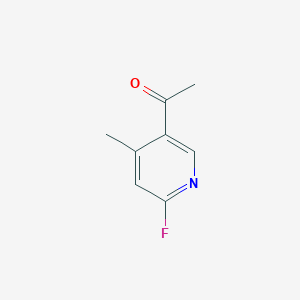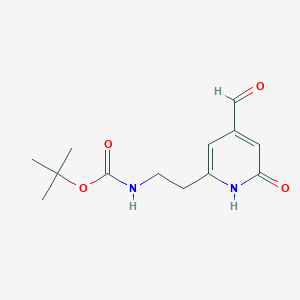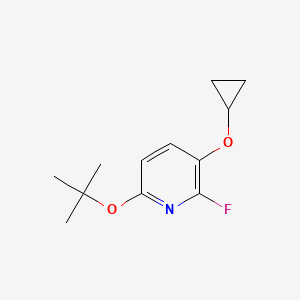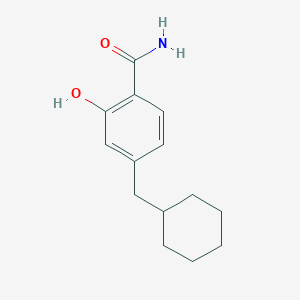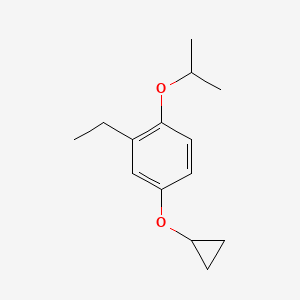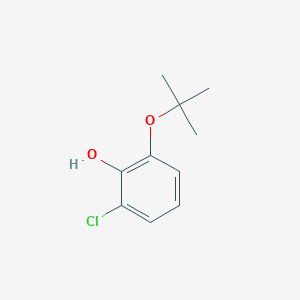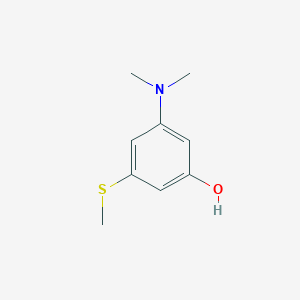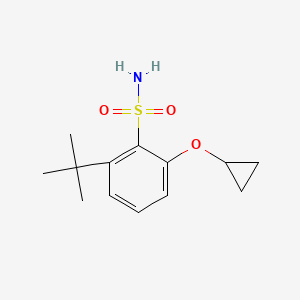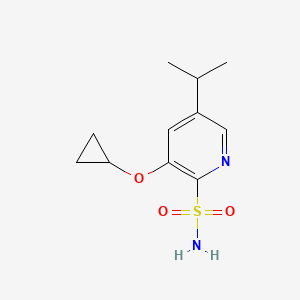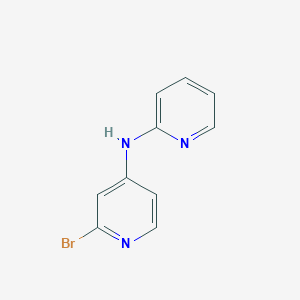
N-(2-Bromopyridin-4-YL)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of a bromine atom at the second position and an amine group at the fourth position of the pyridine ring, with another pyridine ring attached to the nitrogen atom of the amine group. Aminopyridines are known for their significant biological and therapeutic value, making them important in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE can be achieved through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under controlled conditions. For instance, the compound can be synthesized in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .
Industrial Production Methods
In industrial settings, the production of 2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as an antagonist of specific receptors, thereby affecting cellular signaling pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-BROMO-4-AMINOPYRIDINE: Similar structure but without the additional pyridine ring attached to the nitrogen atom.
3-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE: Bromine atom is at a different position, which can influence its chemical properties and applications.
Uniqueness
2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE is unique due to the presence of both a bromine atom and an additional pyridine ring, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H8BrN3 |
|---|---|
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
2-bromo-N-pyridin-2-ylpyridin-4-amine |
InChI |
InChI=1S/C10H8BrN3/c11-9-7-8(4-6-12-9)14-10-3-1-2-5-13-10/h1-7H,(H,12,13,14) |
Clé InChI |
SGGPPGXIRBMFHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC2=CC(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


